molecular formula C10H19BrO2 B13261382 4-(Bromomethyl)-4-(tert-butoxy)oxane

4-(Bromomethyl)-4-(tert-butoxy)oxane

Cat. No.: B13261382
M. Wt: 251.16 g/mol
InChI Key: CSQQTTHGOXQVCZ-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-4-(tert-butoxy)oxane is an organic compound that belongs to the class of oxanes It is characterized by the presence of a bromomethyl group and a tert-butoxy group attached to the oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-4-(tert-butoxy)oxane typically involves the bromination of 4-(Hydroxymethyl)-4-(tert-butoxy)oxane. The reaction is carried out using a brominating agent such as phosphorus tribromide or N-bromosuccinimide in the presence of a solvent like dichloromethane. The reaction conditions usually include maintaining a low temperature to control the rate of bromination and prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent concentration, is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-4-(tert-butoxy)oxane undergoes various types of chemical reactions, including:

    Nucleophilic Substitution Reactions: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxane derivatives with different functional groups.

    Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of hydroxymethyl or methyl derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents such as dimethyl sulfoxide or ethanol.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran or ethanol.

Major Products Formed

    Nucleophilic Substitution: Formation of azido, thiocyanato, or methoxy derivatives.

    Oxidation: Formation of oxane derivatives with aldehyde, ketone, or carboxylic acid groups.

    Reduction: Formation of hydroxymethyl or methyl derivatives.

Scientific Research Applications

4-(Bromomethyl)-4-(tert-butoxy)oxane has several scientific research applications, including:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds with therapeutic properties.

    Material Science: Utilized in the preparation of polymers and advanced materials with specific properties.

    Biological Studies: Investigated for its interactions with biological molecules and potential biological activities.

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-4-(tert-butoxy)oxane involves its reactivity with various nucleophiles and electrophiles. The bromomethyl group acts as a reactive site for nucleophilic substitution reactions, while the tert-butoxy group provides steric hindrance and stability to the molecule. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.

Comparison with Similar Compounds

Similar Compounds

    4-(Chloromethyl)-4-(tert-butoxy)oxane: Similar structure with a chloromethyl group instead of a bromomethyl group.

    4-(Hydroxymethyl)-4-(tert-butoxy)oxane: Precursor compound with a hydroxymethyl group.

    4-(Methoxymethyl)-4-(tert-butoxy)oxane: Similar structure with a methoxymethyl group.

Uniqueness

4-(Bromomethyl)-4-(tert-butoxy)oxane is unique due to the presence of the bromomethyl group, which provides higher reactivity compared to its chloro or methoxy counterparts. This increased reactivity makes it a valuable intermediate in organic synthesis and other applications.

Properties

Molecular Formula

C10H19BrO2

Molecular Weight

251.16 g/mol

IUPAC Name

4-(bromomethyl)-4-[(2-methylpropan-2-yl)oxy]oxane

InChI

InChI=1S/C10H19BrO2/c1-9(2,3)13-10(8-11)4-6-12-7-5-10/h4-8H2,1-3H3

InChI Key

CSQQTTHGOXQVCZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1(CCOCC1)CBr

Origin of Product

United States

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